4-Amino-3-methoxybutan-1-ol;hydrochloride

Description

Significance in Organic Chemistry and Related Disciplines

The structural architecture of 4-Amino-3-methoxybutan-1-ol (B6230245);hydrochloride makes it a significant molecule in several respects. The primary amino and hydroxyl groups offer versatile handles for a wide array of chemical transformations, allowing for its incorporation into more complex molecular frameworks. These functional groups are common in biologically active molecules, making this compound a potentially useful intermediate in the synthesis of pharmaceuticals.

In the broader context of organic synthesis, molecules containing the β-amino alcohol motif are considered "privileged structures" due to their prevalence in successful drug candidates. acsgcipr.org The methoxy (B1213986) group, also a common feature in many pharmaceuticals, can favorably influence a molecule's metabolic stability and binding affinity to biological targets. nih.gov The strategic placement of the methoxy group adjacent to the amino group in this particular compound can also influence the stereochemical outcome of reactions, making it a potentially useful chiral building block. Supplier information suggests a potential application in the development of drugs that influence immune function.

Overview of Research Trajectories for 4-Amino-3-methoxybutan-1-ol;hydrochloride

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader interest in substituted amino alcohols. Research in this area is often driven by the need for novel scaffolds in drug discovery.

The synthesis of chiral amino alcohols, such as derivatives of 3-aminobutanol, has been a subject of considerable research, with various methods being developed, including chemoenzymatic approaches and asymmetric catalysis. vcu.edu The development of efficient synthetic routes to such compounds is crucial for their application in medicinal chemistry. For instance, (R)-3-aminobutan-1-ol is a key raw material in the production of the HIV integrase inhibitor dolutegravir. vcu.eduacs.org

The research trajectory for compounds like this compound is likely to follow a path from the development of efficient and stereoselective synthetic methods to its utilization as a key intermediate in the synthesis of new chemical entities with potential therapeutic applications. The exploration of its utility in creating diverse molecular libraries for high-throughput screening is another probable avenue of investigation. The role of methoxy-substituted amino alcohols in modulating the pharmacological properties of drug candidates is an active area of research, suggesting that this compound could be of interest to medicinal chemists. nih.gov

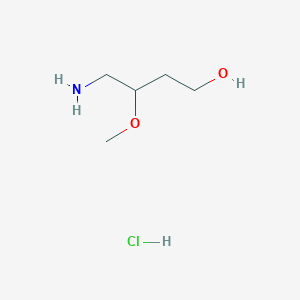

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-3-methoxybutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-8-5(4-6)2-3-7;/h5,7H,2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLSCGNYWGBIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCO)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 3 Methoxybutan 1 Ol;hydrochloride

Established Synthetic Pathways

Established pathways for the synthesis of 4-Amino-3-methoxybutan-1-ol (B6230245);hydrochloride involve both classical multistep sequences and modern asymmetric strategies. These methods aim to construct the carbon backbone and introduce the required functional groups—amine, methoxy (B1213986), and alcohol—with the correct stereochemistry.

Multistep syntheses provide foundational methods for constructing the target molecule. These routes often involve sequential reactions to build the carbon skeleton and introduce functional groups, culminating in the final product.

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a staple in organic synthesis. mnstate.edu In the context of synthesizing amino alcohols, a Grignard reagent can be added to an electrophilic carbonyl group, such as an aldehyde or ester, to construct the carbon backbone of the target molecule. udel.eduyoutube.com For a molecule like 4-Amino-3-methoxybutan-1-ol, a plausible, though not prominently documented, synthetic route could involve the addition of a methyl Grignard reagent (CH₃MgBr) to a suitably protected 3-amino-2-methoxypropanal derivative. This reaction would form the secondary alcohol at the C3 position.

Following the Grignard addition, subsequent reduction steps would be necessary. If the precursor contained an ester or another reducible functional group intended to become the C1 alcohol, a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) would be employed to convert it to the primary alcohol. The final steps would involve the removal of any protecting groups from the amine functionality to yield the free amino alcohol.

The final step in many synthetic routes yielding the free base, (S)-4-amino-3-methoxybutan-1-ol, is its conversion to the more stable and crystalline hydrochloride salt. This process, known as hydrochlorination, is typically achieved by treating a solution of the amino alcohol with hydrochloric acid (HCl). The lone pair of electrons on the nitrogen atom of the primary amine acts as a base, accepting a proton from HCl to form the corresponding ammonium (B1175870) chloride salt. This salt formation is often used to facilitate the purification, handling, and storage of the final compound, as salts frequently exhibit improved stability and crystallinity compared to the free base.

To meet the demand for enantiomerically pure compounds for applications such as pharmaceutical synthesis, asymmetric strategies are paramount. These methods introduce the desired stereochemistry directly, avoiding the need for chiral resolution of a racemic mixture.

Catalytic enantioselective hydrogenation is a highly efficient method for producing chiral molecules. In the synthesis of (S)-4-amino-3-methoxybutan-1-ol, this strategy has been successfully applied by hydrogenating a precursor enamine. acs.orgcapes.gov.br The synthesis starts with the commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate. acs.orgmolport.com This keto-ester is first reacted with ammonia (B1221849) to form the corresponding primary, non-protected enamine, (Z)-3-Amino-4-methoxy-but-2-enoic acid methyl ester. capes.gov.br

The crucial asymmetric step is the hydrogenation of this enamine using a chiral ruthenium catalyst, such as one derived from Ru and the MeOBIPHEP ligand. acs.orgcapes.gov.br This catalytic system delivers the hydrogen atoms across the double bond with high facial selectivity, establishing the stereocenter at the C3 position. This process yields the corresponding β-amino ester with high enantiomeric excess (ee). The ester is then reduced to the primary alcohol, often using a reagent like lithium borohydride (LiBH₄), after transient protection of the amino group, to yield the final (S)-4-amino-3-methoxybutan-1-ol. acs.orgcapes.gov.br

Asymmetric reductive amination offers a more direct alternative to the enamine hydrogenation route. liv.ac.uk This one-pot procedure combines the formation of an imine or enamine intermediate and its subsequent reduction in a single synthetic operation. Starting from the same β-keto ester, methyl 4-methoxy-3-oxobutanoate, the reaction is carried out with an ammonia source, such as ammonium acetate (B1210297), in the presence of hydrogen gas and a chiral ruthenium catalyst like a Ru-MeOBIPHEP complex. acs.orgcapes.gov.br

The catalyst facilitates the stereoselective reduction of the in situ-formed C=N double bond, directly generating the chiral β-amino ester with high enantioselectivity. acs.orgcapes.gov.br This method is highly efficient, bypassing the need to isolate the enamine intermediate. Subsequent reduction of the ester group, as described previously, completes the synthesis of the target amino alcohol. Both the enamine hydrogenation and the direct reductive amination pathways have been shown to produce the product with initial enantiomeric excess values of 97-98%, which can be further enhanced to ≥99% through crystallization of the final product. acs.orgcapes.gov.br

Interactive Data Table: Comparison of Asymmetric Synthesis Routes

| Synthetic Route | Starting Material | Key Reagents/Catalyst | Intermediate | Overall Yield (to HCl salt) | Final Enantiomeric Excess (ee) | Reference |

| Enamine Hydrogenation | Methyl 4-methoxy-3-oxobutanoate | 1. NH₃ 2. H₂, Ru-MeOBIPHEP catalyst 3. LiBH₄ | (Z)-3-Amino-4-methoxy-but-2-enoic acid methyl ester | 40% (over 5 steps) | ≥99% | capes.gov.br |

| Reductive Amination | Methyl 4-methoxy-3-oxobutanoate | NH₄OAc, H₂, Ru-MeOBIPHEP catalyst, LiBH₄ | (S)-3-Amino-4-methoxybutanoic acid methyl ester | 45% (over 4 steps) | ≥99% | capes.gov.br |

Enantiomeric Enrichment and Stereochemical Control Techniques (e.g., Crystallization)

The separation of enantiomers, or chiral resolution, is a critical step in the synthesis of optically active compounds. For amino alcohols like 4-Amino-3-methoxybutan-1-ol, diastereomeric salt crystallization is a widely employed and industrially scalable method for enantiomeric enrichment. This technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for the resolution of chiral amines and amino alcohols include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent is crucial and often determined empirically to achieve efficient separation. The general process involves the dissolution of the racemic amino alcohol and the chiral resolving agent in a suitable solvent, followed by controlled cooling or solvent evaporation to induce the crystallization of the less soluble diastereomeric salt. After separation of the crystals by filtration, the desired enantiomer of the amino alcohol can be liberated from the salt by treatment with a base.

Table 1: Common Chiral Resolving Agents for Amino Alcohols

| Resolving Agent | Type | Comments |

|---|---|---|

| (R)- or (S)-Mandelic Acid | Chiral Carboxylic Acid | Often effective for forming crystalline salts with amino alcohols. |

| (+)- or (-)-Tartaric Acid | Chiral Carboxylic Acid | A widely used and cost-effective resolving agent. |

| (1R)- or (1S)-(-)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Strong acid that can form stable salts. |

| N-Acetyl-L-phenylalanine | Chiral Carboxylic Acid | Can offer different selectivity compared to other chiral acids. |

Novel Synthetic Method Development

Recent advances in synthetic methodology have focused on the development of more efficient, selective, and sustainable routes to chiral amino alcohols. These include biocatalytic and enzymatic methods, the use of alternative starting materials, and the application of green chemistry principles.

Biocatalytic and Enzymatic Synthesis Routes (e.g., Carbonyl Reductase Enzymes)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high enantioselectivity and mild reaction conditions offered by enzymes. For the synthesis of chiral amino alcohols, several classes of enzymes are of particular interest, including carbonyl reductases (also known as ketoreductases), transaminases, and amine dehydrogenases.

Transaminases offer an alternative biocatalytic route, where a keto alcohol precursor is converted to the desired amino alcohol. For instance, a patented process describes the synthesis of (R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one using an R-selective transaminase with an amino donor like isopropylamine. This approach could potentially be adapted for the synthesis of 4-Amino-3-methoxybutan-1-ol from a suitable methoxy-substituted keto alcohol precursor.

Amine dehydrogenases represent another class of enzymes capable of the asymmetric reductive amination of ketones. These enzymes can directly convert a keto alcohol to a chiral amino alcohol using ammonia as the amine source, offering a highly atom-economical route.

Table 2: Comparison of Biocatalytic Routes to Chiral Amino Alcohols

| Enzyme Class | Precursor | Key Features |

|---|---|---|

| Carbonyl Reductase | α-Amino ketone | High enantioselectivity in the reduction of the keto group. Requires cofactor regeneration. |

| Transaminase | Keto alcohol | Uses an amino donor to introduce the amine group. Can be highly stereoselective. |

| Amine Dehydrogenase | Keto alcohol | Utilizes ammonia directly as the amine source. High atom economy. |

Exploration of Alternative Precursors and Feedstocks

The development of synthetic routes from readily available and potentially renewable feedstocks is a key aspect of modern organic synthesis. For 4-Amino-3-methoxybutan-1-ol, alternative precursors can be envisaged that move away from traditional petrochemical-derived starting materials.

One potential precursor is 4-amino-3-hydroxybutyric acid (GABOB), which can be synthesized from allyl cyanide. The carboxylic acid functionality could then be reduced to the primary alcohol, and the secondary alcohol could be methylated. While this represents a multi-step process, the use of a different starting material could offer advantages in terms of cost or availability.

Another strategy involves the use of chiral pool starting materials, such as amino acids or carbohydrates, which possess inherent chirality that can be carried through the synthetic sequence. For example, a suitable protected amino acid could be elaborated to the target molecule through a series of functional group transformations.

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing 4-Amino-3-methoxybutan-1-ol, several green chemistry approaches can be considered.

The use of biocatalysis, as discussed in section 2.2.1, is a prime example of a green chemistry approach, as it often proceeds in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents.

Catalytic methods, in general, are preferred over stoichiometric reagents. For example, the use of catalytic hydrogenation for the reduction of a nitrile or a ketone precursor is a greener alternative to the use of metal hydride reagents, which generate significant amounts of waste.

Furthermore, process intensification through the use of continuous flow chemistry can offer significant environmental benefits. Flow reactors can improve heat and mass transfer, leading to better reaction control, higher yields, and reduced waste generation. They also allow for the safe handling of hazardous intermediates and reagents at a smaller scale.

Optimization of Reaction Conditions and Process Development

Catalyst Design and Performance Evaluation

For synthetic steps involving catalysis, the design and performance of the catalyst are of paramount importance. In the asymmetric synthesis of chiral amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones has been shown to be a highly effective method. These catalysts, typically featuring a chiral diamine ligand, can achieve high enantioselectivities and conversions under mild conditions.

The performance of such a catalyst would be evaluated based on several key metrics:

Turnover Number (TON): The number of moles of product formed per mole of catalyst, indicating catalyst efficiency.

Turnover Frequency (TOF): The turnover number per unit time, reflecting the catalyst's activity.

Enantiomeric Excess (ee%): A measure of the stereoselectivity of the reaction.

Catalyst Loading: The amount of catalyst used relative to the substrate. Lower catalyst loading is economically and environmentally desirable.

Robustness and Stability: The ability of the catalyst to perform consistently under various conditions and over extended periods.

Process development would involve optimizing parameters such as temperature, pressure, solvent, substrate concentration, and catalyst loading to maximize yield, selectivity, and productivity while minimizing costs and environmental impact.

Table 3: Key Parameters for Catalyst Performance Evaluation

| Parameter | Description | Importance |

|---|---|---|

| Enantiomeric Excess (ee%) | The degree of stereoselectivity of the catalytic reaction. | Crucial for the synthesis of enantiopure compounds. |

| Yield (%) | The amount of desired product obtained. | Directly impacts the economic viability of the process. |

| Catalyst Loading (mol%) | The amount of catalyst used relative to the substrate. | Lower loading reduces cost and environmental impact. |

| Reaction Time (h) | The duration required for the reaction to reach completion. | Shorter reaction times increase process throughput. |

| Temperature (°C) | The operating temperature of the reaction. | Affects reaction rate, selectivity, and catalyst stability. |

| Solvent | The medium in which the reaction is conducted. | Influences solubility, reactivity, and catalyst performance. |

Solvent Effects and Reaction Medium Engineering (e.g., Anhydrous Solvents)

The choice of solvent is a critical parameter in the synthesis of amino alcohols like 4-amino-3-methoxybutan-1-ol;hydrochloride, significantly influencing reaction kinetics, selectivity, and the stability of intermediates. Anhydrous solvents are frequently employed to prevent unwanted side reactions, such as hydrolysis of reagents or intermediates.

In analogous syntheses, such as the asymmetric reductive amination to produce (S)-3-amino-4-methoxybutan-1-ol, various solvents have been screened to determine their impact on the reaction's efficiency and stereoselectivity. Protic and aprotic solvents can behave differently, affecting the solubility of reactants and catalysts, and influencing the transition state of the reaction.

For instance, in the ruthenium-catalyzed reductive amination of methyl 4-methoxy-3-oxobutanoate, a precursor to the structural isomer of the target compound, solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and methanol (B129727) (MeOH) have been utilized. TFE is known to promote the activity of certain catalysts and can lead to high conversions. Methanol, being a polar protic solvent, is also effective and is often a more economical and environmentally benign choice.

The selection of an appropriate anhydrous solvent is crucial for preventing the hydrolysis of sensitive functional groups and for ensuring the optimal performance of the catalyst. The reaction medium's polarity and its ability to dissolve both the organic substrate and the typically inorganic or organometallic catalyst are key considerations in reaction medium engineering.

Table 1: Solvent Screening in the Asymmetric Reductive Amination of a β-Keto Ester Analog

| Entry | Solvent | Conversion (%) | Selectivity (%) | Enantiomeric Excess (ee %) |

| 1 | 2,2,2-Trifluoroethanol (TFE) | >99 | 81 | 90 |

| 2 | Methanol (MeOH) | >99 | Varies | Varies |

Data adapted from a study on a structural isomer, (S)-3-amino-4-methoxybutan-1-ol.

Temperature, Pressure, and pH Control in Synthesis

The precise control of temperature, pressure, and pH is fundamental to achieving high yields and purity in the synthesis of this compound. These parameters directly influence reaction rates, catalyst activity and stability, and the suppression of side reactions.

Temperature: In chemical syntheses, temperature is a key factor in overcoming the activation energy of the desired reaction pathway. For the reductive amination of β-keto esters, a common route to similar amino alcohols, elevated temperatures are often necessary to drive the reaction to completion in a reasonable timeframe. For example, in the synthesis of (S)-3-amino-4-methoxybutan-1-ol, a reaction temperature of 80°C was found to be effective. However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired byproducts, thus requiring careful optimization.

Pressure: Pressure is a critical parameter, particularly in reactions involving gases, such as hydrogenation steps. In the context of asymmetric reductive amination, hydrogen gas (H₂) is a key reagent. The pressure of hydrogen directly affects its concentration in the reaction medium, thereby influencing the reaction rate. A pressure of 60 bar has been successfully employed in the synthesis of the aforementioned structural isomer. The optimization of pressure is a balance between achieving a sufficient reaction rate and the safety and equipment limitations of the laboratory or industrial setting.

pH Control: While not always explicitly controlled in the form of a buffered solution in organic synthesis, the acidity or basicity of the reaction medium plays a crucial role. In reductive amination, the formation of the imine intermediate is pH-dependent. The reaction is typically carried out under neutral or slightly acidic conditions to facilitate both the nucleophilic attack of the amine and the subsequent dehydration. In the synthesis of (S)-3-amino-4-methoxybutan-1-ol, ammonium acetate is used as the ammonia source, which can also serve to maintain a suitable pH environment for the reaction. The final hydrochloride salt formation is a result of pH adjustment during the workup phase.

Table 2: Optimized Reaction Conditions for the Asymmetric Reductive Amination of a β-Keto Ester Analog

| Parameter | Optimized Value |

| Temperature | 80 °C |

| Hydrogen Pressure | 60 bar |

| Ammonia Source | Ammonium Acetate |

Data adapted from a study on a structural isomer, (S)-3-amino-4-methoxybutan-1-ol.

Chemical Reactivity and Transformation Mechanisms of 4 Amino 3 Methoxybutan 1 Ol;hydrochloride

Functional Group Interconversions

The presence of three distinct functional groups allows for a variety of chemical modifications. The key challenge in derivatizing 4-Amino-3-methoxybutan-1-ol (B6230245) is achieving chemoselectivity, as the nucleophilic amine and hydroxyl groups can compete in many reactions.

Amination Reactions and Derivatives

The primary amino group is a key site for functionalization, enabling the synthesis of a wide range of derivatives. Standard protocols for amine acylation, alkylation, and sulfonylation can be applied, often after converting the hydrochloride salt to the free amine.

Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields stable sulfonamides.

Reductive Amination: The amine can act as the nucleophile in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines. organic-chemistry.org

Cyclization: In reactions with reagents like glyoxal, β-amino alcohols can undergo cyclization to form heterocyclic structures such as lactones or morpholinones. acs.orgacs.org

Table 1: Potential Amine Group Transformations and Derivatives

| Reaction Type | Reagent Class | Resulting Functional Group | Example Product Structure |

| Acylation | Acid Chloride (R-COCl) | Amide | |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | |

| Reductive Amination | Aldehyde (R-CHO), Reducing Agent | Secondary Amine |

Methoxy (B1213986) Group Transformations

The methoxy group is an ether, which is generally one of the most chemically inert functional groups. libretexts.org Cleavage of the methyl-ether bond requires harsh conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com

Acidic Cleavage: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the ether bond. libretexts.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism where a halide ion attacks the methyl group, leading to the formation of a secondary alcohol (4-amino-1,3-butanediol) and methyl halide.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, most notably boron tribromide (BBr₃), are also effective for cleaving methyl ethers to yield the corresponding alcohol.

Table 2: Methoxy Group Cleavage Reactions

| Reagent(s) | Reaction Conditions | Product |

| Hydrobromic Acid (HBr) or Hydroiodic Acid (HI) | High Temperature | 4-Amino-1,3-butanediol |

| Boron Tribromide (BBr₃) | Inert Solvent, Low Temp. | 4-Amino-1,3-butanediol |

Hydroxyl Group Functionalization

The primary hydroxyl group is a versatile site for modification. Selective functionalization in the presence of the amine group often requires the use of a protecting group on the amine or careful selection of reaction conditions.

Esterification: The alcohol can be converted to an ester through reaction with acid chlorides, anhydrides, or via Fischer esterification with a carboxylic acid under acidic catalysis.

Etherification: Formation of an ether (e.g., Williamson ether synthesis) can be achieved by deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Halide: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group into a good leaving group (chloride or bromide), facilitating subsequent nucleophilic substitution reactions.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving 4-Amino-3-methoxybutan-1-ol is crucial for predicting products and controlling selectivity.

Oxidation Pathways (e.g., to Imines or Nitriles; Interaction with Hydroxyl Radicals)

Oxidation can occur at either the primary alcohol or the primary amine. The specific outcome depends on the oxidant and reaction conditions.

Alcohol Oxidation: Selective oxidation of the primary alcohol can yield an aldehyde (4-amino-3-methoxybutanal) using mild oxidants like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents would likely lead to the corresponding carboxylic acid (4-amino-3-methoxybutanoic acid). This pathway is analogous to the biological oxidation of 4-amino-1-butanol, which is converted to γ-aminobutyraldehyde (GABAL) by alcohol and aldehyde dehydrogenases. wikipedia.org

Amine Oxidation: The primary amine can be oxidized to various nitrogen-containing functional groups. For example, oxidation could lead to an imine, which might be an intermediate in dehydrogenation reactions.

Interaction with Hydroxyl Radicals: While not specifically studied for this molecule, the interaction of similar organic compounds with hydroxyl radicals (•OH) is a key process in atmospheric chemistry and advanced oxidation processes for water treatment. The reaction would likely proceed via hydrogen atom abstraction. The most probable sites for abstraction are the C-H bonds adjacent to the heteroatoms (oxygen and nitrogen), as these positions are activated. For instance, abstraction of a hydrogen from the carbon bearing the hydroxyl group would initiate an oxidation cascade.

Table 3: Potential Oxidation Products

| Functional Group | Oxidizing Agent | Product |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Primary Amine | (e.g., in a dehydrogenation context) | Imine |

Reduction Reactions to Amine Derivatives

This section considers the synthesis of 4-Amino-3-methoxybutan-1-ol and its derivatives through reductive pathways, most notably reductive amination. This process is a powerful method for forming C-N bonds and is widely used for synthesizing amines. organic-chemistry.org

The synthesis of chiral amino alcohols via the asymmetric reductive amination of hydroxy ketones is a highly desirable transformation. frontiersin.orgnih.gov This can be achieved using traditional chemical methods or, more efficiently, through biocatalysis with engineered amine dehydrogenases (AmDHs). nih.govnih.gov

The mechanism for the synthesis of 4-Amino-3-methoxybutan-1-ol would involve the following steps, starting from a ketone precursor:

Imine Formation: The precursor, 4-hydroxy-3-methoxybutan-2-one, would react with ammonia (B1221849) to form an intermediate imine.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be accomplished with various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. In biocatalytic systems, an enzyme like AmDH uses a cofactor (e.g., NAD⁺) to perform the reduction with high stereoselectivity. frontiersin.orgnih.gov

This enzymatic approach is particularly valuable as it can produce enantiomerically pure amino alcohols under mild conditions, avoiding the harsh reagents and potential side products of traditional chemical synthesis. nih.govnih.gov

Substitution Mechanisms

The structure of 4-Amino-3-methoxybutan-1-ol;hydrochloride offers several sites susceptible to substitution reactions. The primary alcohol at the C-1 position can be a target for nucleophilic substitution, typically following activation of the hydroxyl group to form a better leaving group, such as a tosylate or a halide. The primary amine at the C-4 position can also act as a nucleophile in substitution reactions.

Given the presence of a methoxy group at the C-3 position, the potential for neighboring group participation could influence the stereochemical outcome of substitution reactions at adjacent carbons. However, without experimental data, the extent of this influence remains speculative.

Dehydration Processes and Product Analysis (e.g., using Cerium Oxide Catalysts)

Dehydration of this compound would involve the elimination of a water molecule, likely from the C-1 hydroxyl group and a proton from an adjacent carbon. The use of catalysts like cerium oxide in dehydration reactions is well-documented for alcohols, often proceeding through an E1 or E2 mechanism depending on the reaction conditions. The expected products would be unsaturated amino ethers. The regioselectivity of this elimination would be a key area of investigation, with the formation of either a terminal alkene or an internal alkene being possible. Product analysis would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure and isomeric distribution of the resulting alkenes.

Stereoselective Reactions Involving this compound

The chiral center at the C-3 position of this compound suggests its potential utility in stereoselective synthesis.

Diastereoselective and Enantioselective Transformations

In diastereoselective transformations, the existing stereocenter at C-3 could direct the stereochemical outcome of reactions at other positions within the molecule. For instance, reactions involving the formation of a new stereocenter at C-1, C-2, or C-4 could exhibit a preference for one diastereomer over another.

For enantioselective transformations, the molecule could potentially be used as a chiral ligand for a metal catalyst or as a chiral resolving agent. However, there is no current literature to support its application in these areas.

Advanced Applications of 4 Amino 3 Methoxybutan 1 Ol;hydrochloride in Chemical Synthesis

Role as a Chiral Building Block

Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. The stereocenter at the C3 position, bearing both a methoxy (B1213986) and an amino group substituent, makes 4-Amino-3-methoxybutan-1-ol (B6230245);hydrochloride an interesting candidate for introducing chirality into target molecules.

Synthesis of Complex Organic Molecules

Theoretically, the primary alcohol and amino groups of 4-Amino-3-methoxybutan-1-ol;hydrochloride can be selectively protected and derivatized to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This would allow for its incorporation into larger, more complex molecular frameworks. For instance, the amino group could be acylated or alkylated, while the hydroxyl group could be oxidized or converted into a leaving group for substitution reactions. The methoxy group at the chiral center can influence the reactivity and conformational preferences of the molecule and its derivatives.

Construction of Stereochemically Defined Scaffolds

The defined stereochemistry of this compound can be transferred to new molecular scaffolds. Through cyclization reactions, for example, it could serve as a precursor to chiral substituted pyrrolidines, piperidines, or other heterocyclic systems. These scaffolds are prevalent in many natural products and pharmaceutically active compounds. The stereochemical outcome of such transformations would be directed by the existing chiral center in the starting material.

Precursor in Target-Oriented Synthesis

Target-oriented synthesis focuses on the efficient construction of a specific molecule, often one with known biological activity. The structural motifs present in this compound suggest its potential as an intermediate in the synthesis of various bioactive compounds.

Intermediates for Biologically Active Molecules

Amino alcohols are key structural units in a wide range of biologically active molecules, including neurotransmitter analogues, enzyme inhibitors, and antiviral agents. The 1,2-amino alcohol motif (considering the C3 amino and C4 hypothetical hydroxyl after de-methylation) or 1,3-amino alcohol-like structure is a common pharmacophore. While specific examples utilizing this compound are not readily found, its structure is analogous to portions of more complex bioactive molecules.

Applications in Pharmaceutical Lead Compound Synthesis

In drug discovery, the synthesis of libraries of related compounds around a core scaffold is a common strategy for lead optimization. This compound could serve as a versatile starting material for generating a diverse set of analogues for structure-activity relationship (SAR) studies. The primary alcohol and amino functionalities provide convenient handles for diversification.

Exploration of Polymeric and Material Science Applications

The functional groups of this compound also lend themselves to applications in polymer and material science, although specific research in this area appears limited.

Spectroscopic and Advanced Analytical Characterization of 4 Amino 3 Methoxybutan 1 Ol;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the elucidation of molecular structure.

¹H NMR and ¹³C NMR Investigations for Structural Elucidation

For 4-Amino-3-methoxybutan-1-ol (B6230245);hydrochloride, ¹H NMR spectroscopy would be expected to provide information on the number of different types of protons, their chemical environments, and their connectivity. Similarly, ¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms and their electronic environments. Predicted chemical shifts and coupling constants would be used to assign the signals to specific atoms within the molecule.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 | --- | --- | --- |

| H2 | --- | --- | --- |

| H3 | --- | --- | --- |

| H4 | --- | --- | --- |

| OCH₃ | --- | --- | --- |

| OH | --- | --- | --- |

| NH₃⁺ | --- | --- | --- |

| (No experimental data found) |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | --- |

| C2 | --- |

| C3 | --- |

| C4 | --- |

| OCH₃ | --- |

| (No experimental data found) |

Advanced NMR Techniques for Stereochemical Analysis

Given the presence of a chiral center at the C3 position, advanced NMR techniques would be essential for determining the stereochemistry of 4-Amino-3-methoxybutan-1-ol;hydrochloride. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine the relative stereochemistry by observing through-space correlations between protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the accurate mass of the protonated molecule [M+H]⁺ of 4-Amino-3-methoxybutan-1-ol. This would allow for the confirmation of its elemental composition, C₅H₁₄NO₂⁺.

LC-MS and GC-MS for Purity and Isomeric Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio. These methods would be invaluable for assessing the purity of this compound and for separating and identifying any potential isomers.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

No FTIR spectra for this compound are available in the public domain. An FTIR analysis would theoretically reveal characteristic absorption bands corresponding to the functional groups present in the molecule. Expected vibrational modes would include:

O-H stretch: from the hydroxyl group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

N-H stretch: from the primary amine hydrochloride, expected in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretches.

C-H stretch: from the alkyl and methoxy (B1213986) groups, anticipated in the 2850-3000 cm⁻¹ range.

N-H bend: from the primary amine, typically observed around 1500-1650 cm⁻¹.

C-O stretch: from the alcohol and ether functionalities, expected in the 1050-1260 cm⁻¹ region.

A data table for characteristic FTIR peaks remains unpopulated due to the lack of experimental data.

Interactive Data Table: Predicted FTIR Peaks for this compound

| Predicted Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (amine hydrochloride) | 2800-3200 |

| C-H (alkane/methoxy) | 2850-3000 |

| N-H (amine bend) | 1500-1650 |

Raman Spectroscopy and Conformational Studies

There is no published research on the Raman spectroscopy of this compound, including any temperature-dependent photoacoustic Raman spectroscopy studies. Such studies would provide valuable insights into the vibrational modes of the molecule, complementing FTIR data, and could be used to investigate conformational isomers and their stability at different temperatures.

Chromatographic Methods for Purification and Purity Assessment

Specific chromatographic methods for the purification and purity assessment of this compound have not been documented.

High-Performance Liquid Chromatography (HPLC) for Purity

No established HPLC methods for determining the purity of this compound were found. A typical HPLC method for a compound of this nature might involve:

Column: A reversed-phase column (e.g., C18) would likely be suitable.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

Detection: UV detection would be challenging due to the lack of a strong chromophore. Refractive index detection (RID) or derivatization with a UV-active agent would likely be necessary.

A data table for typical HPLC parameters remains unpopulated.

Interactive Data Table: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Hypothetical Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | To be determined |

| Flow Rate | 1.0 mL/min |

| Detection | Refractive Index (RI) or post-column derivatization |

Gas Chromatography (GC)

The direct analysis of this compound by Gas Chromatography is challenging due to its low volatility and the presence of polar functional groups (hydroxyl and amino). Derivatization would be required to convert the analyte into a more volatile and thermally stable compound. Common derivatizing agents for amines and alcohols include silylating agents (e.g., BSTFA) or acylating agents.

No GC methods have been published for this specific compound.

Theoretical and Computational Studies on 4 Amino 3 Methoxybutan 1 Ol;hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method for predicting molecular properties. A typical DFT study on 4-amino-3-methoxybutan-1-ol (B6230245);hydrochloride would involve geometry optimization to find the lowest energy structure. Subsequent calculations could predict various properties.

Table 1: Hypothetical DFT Calculation Outputs for 4-Amino-3-methoxybutan-1-ol;hydrochloride

| Property | Predicted Value | Unit |

| Optimized Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Note: The data in this table is hypothetical and serves as an example of what a DFT study would provide. No experimental or calculated data for this specific compound was found.

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, CCSD(T))

For higher accuracy, particularly for electron correlation effects, ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled cluster theory with single, double, and perturbative triple excitations (CCSD(T)) would be employed. These methods are more computationally expensive but provide more reliable results for properties like interaction energies.

Conformational Analysis and Intramolecular Interactions

The flexibility of the butanol chain allows for multiple conformations.

Intramolecular Hydrogen Bonding Investigations (e.g., OH···N interactions)

A key feature of interest in 4-amino-3-methoxybutan-1-ol would be the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the amino group (-NH2). In the hydrochloride salt, the amino group is protonated (-NH3+), which would act as a strong hydrogen bond donor. Computational studies would investigate the geometry and strength of a potential OH···+NH3 intramolecular hydrogen bond.

Stereoelectronic Effects on Molecular Arrangement

Stereoelectronic effects, such as gauche and anomeric effects, could influence the preferred conformation of the molecule. For instance, the relative orientation of the methoxy (B1213986) group and the amino group could be influenced by the delocalization of lone pair electrons into adjacent anti-bonding orbitals. A computational study would analyze the natural bond orbitals (NBO) to quantify these interactions.

Reaction Mechanism Modeling and Prediction

Computational modeling could be used to predict the reactivity of this compound in various chemical reactions. This would involve calculating transition state structures and activation energies to determine reaction pathways and kinetics. For example, the mechanism of its synthesis or its potential metabolic pathways could be investigated. However, no such modeling studies for this specific compound have been found in the reviewed literature.

Transition State Characterization

Kinetic and Thermodynamic Aspects of Reactions (e.g., Gibbs Free Energy Barriers)

There is a notable absence of published data concerning the kinetic and thermodynamic parameters of reactions involving this compound. Consequently, no information on Gibbs free energy barriers, reaction rate constants, or equilibrium constants for any chemical processes involving this compound is available in the public domain.

Due to the lack of available data, a data table for kinetic and thermodynamic aspects cannot be generated.

Molecular Dynamics Simulations

No studies employing molecular dynamics simulations to investigate the behavior of this compound were found. As a result, there is no available information regarding its conformational dynamics, solvation properties, or interactions with biological macromolecules from a molecular dynamics perspective.

In the absence of specific research, a data table for molecular dynamics simulations cannot be constructed.

Future Research Directions and Emerging Trends for 4 Amino 3 Methoxybutan 1 Ol;hydrochloride

Development of More Efficient and Sustainable Synthesis Routes

The demand for environmentally friendly and economically viable methods for synthesizing chiral amino alcohols is a major driver of current research. Traditional methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. To address these challenges, researchers are exploring several promising avenues.

One key area of focus is the development of biocatalytic methods. The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and sustainable alternative to conventional chemical synthesis. frontiersin.orgnih.gov Engineered amine dehydrogenases, for instance, can facilitate the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity, using ammonia (B1221849) as an inexpensive amino donor and generating water as the main byproduct. frontiersin.orgnih.gov This approach eliminates the need for heavy metal catalysts and operates under mild reaction conditions. frontiersin.orgnih.gov

Another trend is the development of heterogeneous catalytic systems. These catalysts can be easily recovered and reused, reducing costs and environmental impact. For example, a process for producing β-amino alcohols from ethylene (B1197577) glycol has been developed using a robust and stable heterogeneous catalyst that can be recovered by filtration. uv.es This method avoids the use of organic solvents and halogenated compounds, making it a greener alternative. uv.es

Furthermore, visible-light-catalyzed synthesis is emerging as a green and efficient method. patsnap.comuni-muenster.de This approach utilizes photocatalysts to drive the reaction, often under mild conditions and with high atom economy. patsnap.com Researchers have successfully synthesized vicinal amino alcohols using a photo-initiated reaction method, providing access to previously hard-to-make regioisomers. uni-muenster.de

| Synthesis Strategy | Key Advantages | Representative Research |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste | Engineered amine dehydrogenases for one-step synthesis of chiral amino alcohols. frontiersin.orgnih.gov |

| Heterogeneous Catalysis | Catalyst reusability, reduced cost, environmentally friendly | Production of β-amino alcohols from ethylene glycol using a recoverable catalyst. uv.es |

| Visible-Light Catalysis | Green energy source, mild conditions, high atom economy | Photo-initiated synthesis of vicinal amino alcohols. patsnap.comuni-muenster.de |

Expansion of Synthetic Utility in Novel Chemical Transformations

Beyond improving existing synthesis methods, a significant area of future research lies in expanding the synthetic utility of chiral amino alcohols in novel chemical transformations. These compounds are not only valuable as final products but also as versatile intermediates and chiral auxiliaries in the synthesis of more complex molecules.

One emerging trend is the use of chiral amino alcohols in the development of novel ligands for asymmetric catalysis. westlake.edu.cn The modular synthesis of high-value chiral β-amino alcohols provides a platform for creating new chiral ligands that can be used in a variety of asymmetric reactions. westlake.edu.cn

Additionally, research is focused on developing one-pot synthesis methods that allow for the direct conversion of simple starting materials into complex amino alcohol derivatives. For instance, a one-pot synthesis of unprotected N–H amino γ-lactones from alkene oxyamination has been reported, demonstrating the potential for creating diverse molecular architectures from readily available precursors. acs.org

The development of novel derivatives of chiral amino alcohols is another active area of research. For example, a new synthetic method for 4-amino-2-hydroxymethyl-1-butanol and its purine (B94841) analogues has been described, highlighting the potential to create new drug candidates. derpharmachemica.com

Advanced Characterization Methodologies and In Situ Monitoring

To optimize and control the synthesis of chiral amino alcohols, advanced characterization and real-time monitoring techniques are crucial. Future research will likely focus on the development and application of more sophisticated analytical methods.

In situ monitoring techniques, such as ¹H NMR spectroscopy, are being developed to test the enantiopurity of chiral amines and amino alcohols directly in the reaction mixture. nih.gov This "mix and shake" method allows for rapid and precise measurement of enantiomeric excess without the need for physical separation, enabling faster process optimization. nih.gov

Gas chromatography-mass spectrometry (GC-MS) with chiral columns is another powerful tool for analyzing diastereoisomeric mixtures of amino alcohols. mdpi.com This technique allows for the separation and identification of different stereoisomers, which is essential for developing highly selective synthesis methods. mdpi.com

Furthermore, the integration of analytical techniques with reaction systems, particularly in continuous flow setups, will be a key area of development. Real-time analysis can provide immediate feedback on reaction progress, allowing for dynamic optimization of reaction conditions to maximize yield and selectivity.

Integration with New Technologies (e.g., Flow Chemistry, AI-driven Synthesis)

The integration of new technologies like flow chemistry and artificial intelligence (AI) is set to revolutionize the synthesis of chiral amino alcohols, enabling more efficient, automated, and predictable processes.

Flow Chemistry:

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov The enzymatic synthesis of chiral amino-alcohols has been successfully demonstrated in a cascading continuous-flow microreactor system, showcasing the potential for process intensification and rapid development. nih.gov The ability to precisely control reaction parameters in a flow system can lead to higher yields and purities. nih.gov

The future of chiral amino alcohol synthesis will likely involve a synergistic combination of these technologies, where AI designs optimal synthetic routes that are then executed and optimized in real-time using automated flow chemistry platforms equipped with advanced in-situ monitoring.

| Technology | Potential Impact on Chiral Amino Alcohol Synthesis |

| Flow Chemistry | Improved process control, enhanced safety, easier scalability, higher yields and purities. nih.gov |

| Artificial Intelligence | Accelerated discovery of synthetic routes, prediction of reaction outcomes, autonomous synthesis. synthiaonline.comyoutube.com |

Q & A

Basic Research Questions

Q. What are the key spectroscopic characterization techniques for verifying the structural integrity of 4-Amino-3-methoxybutan-1-ol hydrochloride?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm the methoxy and amino group positions, FT-IR to identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion validation. Cross-reference with databases like PubChem or synthesized analogs (e.g., deuterated standards in ) to resolve ambiguities .

Q. How should researchers handle and store 4-Amino-3-methoxybutan-1-ol hydrochloride to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent degradation (as seen in boronic acid analogs in ). Avoid moisture by using desiccants and inert atmospheres (N₂/Ar). Monitor purity via HPLC (e.g., methods in ) if long-term storage is required .

Q. What synthetic routes are commonly employed for preparing 4-Amino-3-methoxybutan-1-ol hydrochloride?

- Methodological Answer : Opt for reductive amination of 3-methoxybutanal with ammonia, followed by HCl salt formation. Alternatively, modify existing protocols for structurally similar compounds like (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride ( ) or use chiral resolution techniques for enantiopure synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 4-Amino-3-methoxybutan-1-ol hydrochloride using factorial design?

- Methodological Answer : Apply a Box-Behnken or central composite design to evaluate variables: temperature (30–70°C), pH (4–6), and molar ratios (amine:aldehyde). Use response surface methodology (RSM) to maximize yield, as demonstrated in hydrogel formulation studies ( ). Validate with ANOVA and confirm reproducibility across ≥3 batches .

Q. What strategies resolve contradictions in chromatographic purity data (e.g., HPLC vs. LC-MS)?

- Methodological Answer : Cross-validate using orthogonal methods :

- HPLC-DAD ( ) with a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH).

- LC-MS/MS to detect low-abundance impurities (e.g., degradation products).

- Compare retention times with reference standards (e.g., ) and adjust column chemistry or gradient elution to resolve co-elution issues .

Q. How can impurity profiles be systematically analyzed and quantified in 4-Amino-3-methoxybutan-1-ol hydrochloride batches?

- Methodological Answer : Use ICH Q3A/B guidelines for impurity identification:

- Forced degradation studies (heat, light, acid/alkali hydrolysis) followed by LC-HRMS to characterize degradation pathways.

- Synthesize suspected impurities (e.g., demethylated analogs) as reference materials () and quantify via external calibration curves .

Q. What experimental approaches validate the biological activity of 4-Amino-3-methoxybutan-1-ol hydrochloride in cell-based assays?

- Methodological Answer : Design dose-response assays (1–100 µM) with appropriate controls (e.g., vehicle and positive controls). Use SRB or MTT assays for cytotoxicity screening. For mechanistic studies, pair with RNA-seq or Western blotting (e.g., protocols in for bioactive analogs). Normalize data to cell viability and statistical significance (p<0.05, n=3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.